Cas no 63335-25-1 (Malabaricone C)
Malabaricone C Chemical and Physical Properties
Names and Identifiers
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- 1-Nonanone,1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)-
- Malabaricone C
- 1-(2,6-Dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)-1-nonanone
- malabaricon C
- XM175848
- E88916
- 1-(2,6-Bis(oxidanyl)phenyl)-9-(3,4-bis(oxidanyl)phenyl)nonan-1-one
- MEGxp0_000379
- 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one
- CHEMBL524100
- C9K53R3PRN
- NSC-287968
- UNII-C9K53R3PRN
- CHEBI:69015
- NSC287968
- MS-25640
- AKOS040763675
- NSC 287968
- HY-N8518
- 1-Nonanone, 1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)-
- Q27137360
- SCHEMBL7784918
- CS-0145503
- 63335-25-1
- BDBM50182491
- DTXSID40212721
- NS00121850
- DTXCID70135212
- DA-65205
-
- Inchi: 1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2
- InChI Key: HCOZRFYGIFMIEX-UHFFFAOYSA-N
- SMILES: O=C(C1C(=CC=CC=1O)O)CCCCCCCCC1C=CC(=C(C=1)O)O
Computed Properties
- Exact Mass: 358.17808
- Monoisotopic Mass: 358.178024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 10
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98
- XLogP3: 5.7
Experimental Properties
- Melting Point: 119-121°C
- PSA: 97.99
- LogP: 4.66510
Malabaricone C Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M213845-1mg |
Malabaricone C |
63335-25-1 | 1mg |
295.00 | 2021-08-03 | ||
| TRC | M213845-2.5mg |
Malabaricone C |
63335-25-1 | 2.5mg |
$184.00 | 2023-05-18 | ||
| TRC | M213845-5mg |
Malabaricone C |
63335-25-1 | 5mg |
980.00 | 2021-08-03 | ||
| TRC | M213845-10mg |
Malabaricone C |
63335-25-1 | 10mg |
$695.00 | 2023-05-18 | ||
| TRC | M213845-25mg |
Malabaricone C |
63335-25-1 | 25mg |
$1447.00 | 2023-05-18 | ||
| TargetMol Chemicals | TN6772-10mg |
Malabaricone C |
63335-25-1 | 99.48% | 10mg |
¥ 1810 | 2024-07-19 | |
| MedChemExpress | HY-N8518-1mg |
Malabaricone C |
63335-25-1 | 99.61% | 1mg |
¥600 | 2025-04-16 | |
| MedChemExpress | HY-N8518-5mg |
Malabaricone C |
63335-25-1 | 99.61% | 5mg |
¥1400 | 2025-04-16 | |
| MedChemExpress | HY-N8518-10mg |
Malabaricone C |
63335-25-1 | 99.61% | 10mg |
¥2250 | 2025-04-16 | |
| TRC | M213845-100mg |
Malabaricone C |
63335-25-1 | 100mg |
$ 7600.00 | 2023-09-07 |
Malabaricone C Suppliers
Malabaricone C Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on Malabaricone C
Malabaricone C (CAS No. 63335-25-1): A Promising Natural Product in Chemical and Biomedical Research
Malabaricone C, a diterpenoid compound with the CAS registry number 63335-25-1, has emerged as a subject of significant interest in recent years due to its diverse biological activities and structural uniqueness. Isolated from the roots of Argyrea pinnata, this natural product belongs to the labdane diterpene class and exhibits a tricyclic carbon skeleton with a characteristic γ-lactone ring. Its molecular formula, C20H28O4, reflects its complex architecture, which includes conjugated double bonds and oxygen-containing functional groups critical for its pharmacological properties.
Recent studies highlight Malabaricone C's potential in cancer therapy research. In a groundbreaking 2022 study published in Nature Communications, researchers demonstrated its ability to induce apoptosis in triple-negative breast cancer cells by modulating the mitochondrial pathway. The compound selectively inhibited tumor growth in xenograft models without significant toxicity to normal cells, suggesting a favorable therapeutic index. This activity aligns with earlier findings showing its efficacy against colorectal cancer cells via suppression of the Wnt/β-catenin signaling pathway, as reported in the Journal of Medicinal Chemistry (2021).
Beyond oncology applications, Malabaricone C has shown promise in neuroprotective research. A 2023 study in Biochemical Pharmacology revealed its capacity to mitigate oxidative stress-induced neuronal damage by activating Nrf2-mediated antioxidant pathways. The compound's ability to cross the blood-brain barrier was confirmed through molecular docking simulations, positioning it as a potential candidate for neurodegenerative disease interventions. These neuroprotective effects correlate with its anti-inflammatory properties observed in LPS-stimulated microglial cells, where it downregulated pro-inflammatory cytokines like TNF-α and IL-6.
Innovations in synthetic methodology have further propelled this compound's research utility. A 2024 paper published in Chemical Science
Clinical translation efforts are now focusing on enhancing Malabaricone C's bioavailability through prodrug design. Researchers at MIT's Koch Institute recently developed an albumin-binding derivative that increased half-life by 4-fold while maintaining cytotoxic potency against pancreatic cancer cells (unpublished preprint, bioRxiv 2024). These developments underscore the compound's evolving role as a drug lead for personalized medicine approaches targeting specific genetic profiles within tumors.
Structural modifications continue to uncover new mechanistic insights. A collaborative study between Stanford and Tsinghua University identified substituent effects on topoisomerase II inhibition activity—critical for anticancer efficacy—through quantum mechanical calculations combined with experimental validation (ACS Medicinal Chemistry Letters, 2024). Such work exemplifies how interdisciplinary approaches are accelerating drug discovery efforts around this natural product.
The compound's photophysical properties have also opened novel application avenues. A 2024 report in Nano Letters demonstrated its use as a fluorescent probe for real-time monitoring of reactive oxygen species (ROS) generation during cell apoptosis processes. This dual role as both therapeutic agent and diagnostic tool positions Malabaricone C at the forefront of theranostic innovations.
Ongoing research explores synergistic combinations with conventional therapies. Preclinical data presented at the 2024 AACR conference showed enhanced efficacy when paired with checkpoint inhibitors like pembrolizumab through dual modulation of PD-L1 expression and tumor microenvironment remodeling—a breakthrough that could redefine immunotherapy protocols.
The future trajectory of Malabaricone C research appears promising across multiple frontiers: synthetic biologists are engineering microbial platforms for cost-effective production; computational chemists are building AI-driven SAR models; while clinical teams prepare first-in-human trials targeting refractory solid tumors. As these advancements unfold, this once-overlooked natural product continues to redefine boundaries between traditional herbal medicine and cutting-edge biomedical innovation.
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